2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Description
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21BrFN3OS and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.05727 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide represents a novel class of organic compounds with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups suggest diverse biological activities, which warrant a detailed examination of its biological mechanisms and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈BrClN₃OS
The compound features a spirocyclic arrangement that is known for its stability and reactivity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and gene expression.
- Receptor Modulation : It may act on different receptors, modulating their activity and influencing cellular responses.
In Vitro Studies
Research has indicated that this compound exhibits notable inhibitory activity against certain enzymes. For instance, studies on related compounds have shown moderate inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. The structure-activity relationship (SAR) analyses suggest that modifications to the spirocyclic core can enhance or diminish this activity.
Table 1: Comparison of Inhibitory Activities of Related Compounds
Compound Name | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 20.84 | AChE Inhibition |
Compound B | 37.67 | AChE Inhibition |
This compound | TBD | TBD |
Case Studies
Recent studies have explored the potential of spirocyclic compounds in treating neurodegenerative diseases due to their ability to inhibit AChE. For example, a study evaluating a series of spirooxindole derivatives demonstrated that structural modifications could lead to enhanced AChE inhibition, indicating that similar strategies could be applied to optimize the biological activity of our compound of interest .
Pharmacological Potential
The pharmacological implications of this compound are significant due to its unique structure. The presence of the bromophenyl and fluorophenyl groups suggests potential for:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : The spirocyclic structure is often associated with antimicrobial effects.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3OS/c23-16-6-4-15(5-7-16)20-21(27-22(26-20)12-2-1-3-13-22)29-14-19(28)25-18-10-8-17(24)9-11-18/h4-11H,1-3,12-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPRRGUBIAZBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.